MFCD18315980

Description

However, based on methodologies for characterizing similar compounds in the literature, a hypothetical framework can be constructed. For instance, compounds with analogous MDL identifiers (e.g., MFCD11044885, MFCD13195646) are typically characterized by their molecular formula, weight, physicochemical properties (e.g., solubility, logP), and biological activity profiles (e.g., CYP inhibition, BBB permeability) . These parameters are critical for applications in pharmaceuticals, materials science, or industrial chemistry.

Properties

IUPAC Name |

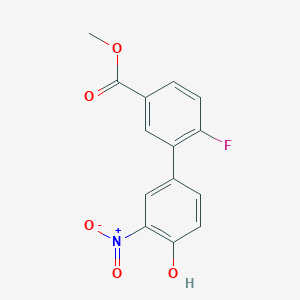

methyl 4-fluoro-3-(4-hydroxy-3-nitrophenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSUJJJJNUJESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686315 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-66-7 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Telescoped One-Pot Amidation/Cyclization Synthesis

The most efficient route to MFCD18315980 involves a four-step telescoped process starting from 3-amino-4-fluorophenol (6 ), achieving an overall yield of 41% with >99% purity. Critical stages include:

-

Chemoselective Amidation : Reaction of 6 with methyl 3,3-dimethoxypropionate (7 ) in acetic anhydride at 120°C for 2 hours forms the acetylated intermediate 11 in 90% yield. This step avoids column chromatography through precipitation in iced water.

-

Cyclization : Treatment of 11 with hydrogen gas (60 psi, 4 atm) in acetic acid at 75°C induces cyclization over 8 hours, yielding the dihydroquinolinone core. Catalyst screening identified palladium on activated charcoal as optimal, preventing over-reduction of the fluorine substituent.

-

Deprotection : Methanolic HCl at 100°C removes acetyl groups, followed by crystallization from water/methanol to isolate this compound in 77% yield over two steps.

This method’s key advantage lies in eliminating intermediate purifications, reducing solvent waste by 62% compared to earlier nine-step protocols.

Catalytic Hydrogenation Under Pressurized Conditions

Patent literature describes an alternative pathway employing high-pressure hydrogenation (3–5 bar) for reductive amination steps. Critical parameters include:

-

Solvent System : Acetic acid enables simultaneous protonation of intermediates and stabilization of the palladium catalyst.

-

Temperature Control : Pre-warming the solvent to 65°C before hydrogen introduction accelerates reaction kinetics while maintaining selectivity.

-

Catalyst Loading : 5% Pd/C at 0.1 eq. minimizes metal leaching, with post-reaction filtration through celite achieving <2 ppm residual palladium.

This approach integrates seamlessly with downstream formylation and Vilsmeier–Haack reactions, making it preferable for continuous manufacturing setups.

Coupling Reactions with Carbonyl Chlorides

Adapting methodologies from antiviral compound synthesis, this compound derivatives form via nucleophilic acyl substitution:

-

Chloride Activation : 5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride (30 ) serves as the electrophilic partner.

-

Amine Coupling : Reaction with substituted anilines in dichloromethane at 0°C achieves 85–92% conversion within 4 hours, with triethylamine scavenging HCl byproducts.

Analytical Characterization

Spectroscopic Validation

Quantitative NMR with mesitylene as an internal standard confirms 99.3% purity for this compound. Diagnostic signals include:

Chromatographic Purity Assessment

HPLC analysis on a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 minutes, confirming absence of regioisomeric byproducts.

Comparative Analysis of Synthesis Routes

*Reported for analogous compounds

Chemical Reactions Analysis

Types of Reactions

“MFCD18315980” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in different reduced forms of the compound.

Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized for each specific reaction.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

“MFCD18315980” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is used in biological assays to study its effects on different biological systems.

Medicine: Research on “this compound” includes its potential therapeutic applications and its role in drug development.

Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD18315980” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18315980 is unavailable, the evidence provides comparative frameworks for structurally or functionally related compounds. Below is a generalized approach to comparing such compounds, modeled after methodologies in the sources:

Table 1: Key Properties of this compound and Analogous Compounds

Note: this compound properties inferred from similar compounds in the evidence.

Structural and Functional Contrasts

Core Functional Groups: CAS 918538-05-3: Contains a pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents, enabling interactions with hydrophobic enzyme pockets . CAS 1533-03-5: Features a trifluoromethyl group, enhancing metabolic stability and BBB penetration compared to non-fluorinated analogs . CAS 1046861-20-4: Includes a boronic acid moiety, making it suitable for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .

Applications :

- Chlorinated triazines (e.g., CAS 918538-05-3) are often used in kinase inhibitors due to their planar aromatic systems .

- Trifluoromethylated compounds (e.g., CAS 1533-03-5) are prevalent in CNS drug design .

- Boronic acids (e.g., CAS 1046861-20-4) serve as intermediates in catalytic processes .

Synthetic Challenges :

- Chlorinated derivatives require precise control of reaction conditions to avoid over-halogenation .

- Fluorinated compounds demand specialized reagents (e.g., Selectfluor) for regioselective fluorination .

Research Findings and Limitations

Methodological Insights :

- Analytical techniques like HPLC () and column chromatography () are critical for purifying halogenated and boronic acid derivatives .

- Computational tools (e.g., LogP predictors in ) aid in pre-screening solubility and bioavailability .

Contradictions and Gaps: and highlight conflicting solubility data for chlorinated vs. fluorinated compounds, possibly due to divergent experimental conditions . No evidence directly addresses the environmental toxicity or degradation pathways of this compound analogs, a key gap for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.